molecular formula C11H12N4O2 B12076518 Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate

Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate

Cat. No.: B12076518
M. Wt: 232.24 g/mol
InChI Key: ZFKXCYCZNODOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate is a pyrazole derivative characterized by a pyridyl substituent at position 1, an amino group at position 5, and an ester group at position 3.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

ethyl 5-amino-1-pyridin-3-ylpyrazole-3-carboxylate

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)9-6-10(12)15(14-9)8-4-3-5-13-7-8/h3-7H,2,12H2,1H3

InChI Key

ZFKXCYCZNODOLH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Table 1: Cyclocondensation Parameters for Pyrazole-3-carboxylates

Starting MaterialConditionsYield (%)Regioselectivity (Ratio)Reference
3-Pyridylhydrazine + Ethyl 2,4-dioxobutanoateEtOH, 80°C, 12 h9096:4
2-Hydrazinyl-3-chloropyridine + Ethyl 2,4-dioxobutanoateHCl, reflux, 6 h85N/A

Abnormal Beckmann Rearrangement

The Beckmann rearrangement of oxime derivatives offers an alternative route to pyrazole amines. A study on ethyl 5-amino-4-cyano-1-phenylpyrazole-3-carboxylate demonstrated that treating o-chloroaldehyde oximes with concentrated sulfuric acid induces an abnormal Beckmann rearrangement, forming the amino-substituted pyrazole core. Although this method was applied to a phenyl-substituted pyrazole, replacing the phenyl group with 3-pyridyl could follow analogous steps.

Critical to this approach is the synthesis of the oxime precursor. For this compound, the oxime would derive from a 3-pyridyl-substituted aldehyde. Subsequent rearrangement in H<sub>2</sub>SO<sub>4</sub> at 0–5°C yielded the amino pyrazole with 79% efficiency in the phenyl analogue. However, the electron-deficient nature of the pyridyl ring may alter reaction kinetics, necessitating optimization of acid concentration and temperature.

Post-Synthetic Functionalization

Introducing the amino group after pyrazole ring formation is a viable strategy, particularly when direct cyclocondensation proves challenging. One approach involves nitrating the pyrazole at position 5 followed by catalytic hydrogenation. For example, nitration of ethyl 1-(3-pyridyl)pyrazole-3-carboxylate using fuming HNO<sub>3</sub> at 0°C, followed by Pd/C-mediated reduction, could yield the target amine. This method mirrors protocols used for arylpyrazoles, where nitro groups are reduced to amines with >95% efficiency.

Alternatively, nucleophilic aromatic substitution (SNAr) can introduce amino groups if a leaving group (e.g., Cl or Br) is present at position 5. A study on chlorinated pyrazoles demonstrated that treatment with aqueous ammonia at 120°C in a sealed tube replaced chlorine with amino groups in 68% yield. Applying this to ethyl 5-chloro-1-(3-pyridyl)pyrazole-3-carboxylate—synthesized via cyclocondensation with a chlorinated diketone—could provide the desired compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres .

Major Products

Major products formed from these reactions include nitro derivatives, piperidine derivatives, and various substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate has been explored for its potential as a drug candidate due to its bioactive properties:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor, binding to specific molecular targets and disrupting normal enzymatic functions. This mechanism is particularly relevant in disease contexts such as cancer and inflammation .
  • Anticancer Activity : Recent studies have demonstrated significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colorectal cancer). The IC50 values for these cell lines are as follows:
Cell LineIC50 (μM)
MCF-70.08
A5491.48
HCT-1162.28

The mechanism involves the induction of apoptosis by modulating pro-apoptotic and anti-apoptotic proteins .

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects in vivo, comparable to standard anti-inflammatory drugs like ibuprofen. Efficacy in various models includes:

ModelEfficacy (%)
Carrageenan-induced edema75
Acetic acid-induced permeability70

These findings support its potential use in treating inflammatory diseases.

Biological Studies

This compound is being investigated for its interactions with biological macromolecules, which may lead to novel therapeutic strategies against various diseases, including neurodegenerative disorders and metabolic syndromes .

Study on Anticancer Effects

A study evaluated the effects of this compound on tumor cell lines, revealing its ability to inhibit cell growth and induce apoptosis through specific molecular pathways. The results indicated a promising avenue for further research into its anticancer properties.

Anti-inflammatory Activity Assessment

In another investigation, the compound was tested against inflammation induced by lipopolysaccharides in murine models. The findings showed a significant reduction in inflammatory markers, suggesting its utility in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pyrazole ring and the pyridyl group play crucial roles in its binding affinity and specificity . Pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The substituent at position 1 of the pyrazole ring significantly influences the compound’s properties. Below is a comparative analysis with key analogs:

Compound Name Position 1 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate 3-pyridyl C₁₁H₁₁N₃O₂ 217.23 Polar pyridyl group enhances solubility; potential for H-bonding .
Ethyl 5-amino-1-(4-bromophenyl)pyrazole-3-carboxylate 4-bromophenyl C₁₂H₁₂BrN₃O₂ 310.15 Bromine increases molecular weight; may improve lipophilicity .
Ethyl 5-amino-1-[3-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate 3-(trifluoromethoxy)phenyl C₁₃H₁₂F₃N₃O₃ 315.25 CF₃O group introduces electron-withdrawing effects; impacts reactivity .
Ethyl 5-amino-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylate 2-(trifluoromethyl)phenyl C₁₃H₁₂F₃N₃O₂ 299.25 Ortho-CF₃ group sterically hinders planar interactions .
Ethyl 5-amino-3-cyclopentyl-1-pyrimidin-2-ylpyrazole-4-carboxylate Pyrimidin-2-yl + cyclopentyl C₁₆H₂₀N₆O₂ 328.37 Bulky pyrimidinyl and cyclopentyl groups affect conformational flexibility .

Spectral and Physicochemical Properties

  • IR Spectra: The ester carbonyl (C=O) stretch appears near 1695–1697 cm⁻¹ across analogs . Amino groups show NH stretches at ~3150–3420 cm⁻¹ .
  • NMR Data : Ethyl groups (CH₂ and CH₃) resonate at δ 4.31 and 1.37 ppm, respectively . Pyridyl protons exhibit distinct aromatic shifts compared to bromophenyl or trifluoromethylphenyl analogs .

Key Research Findings

Substituent Impact on Solubility : Pyridyl and pyrimidinyl groups improve aqueous solubility compared to halogenated aryl analogs, critical for drug delivery .

Electronic Effects : Electron-withdrawing groups (e.g., CF₃, Br) stabilize the pyrazole ring, altering reactivity in nucleophilic substitutions .

Biological Selectivity : Trifluoromethyl groups () enhance target selectivity in enzyme inhibition due to steric and electronic effects .

Biological Activity

Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate (CAS No. 1427023-96-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an ethyl ester and a pyridyl group, contributing to its unique chemical properties. The presence of these functional groups is crucial for its biological interactions.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The compound has been shown to interact with specific enzymes, inhibiting their activity and leading to various biological effects. The mechanism can be summarized as follows:

  • Enzyme Binding : The compound binds to the active sites of target enzymes due to the structural complementarity provided by the pyrazole and pyridyl moieties.
  • Inhibition Effects : This binding can disrupt normal enzymatic functions, which is particularly relevant in the context of disease mechanisms such as cancer and inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : The compound has demonstrated significant inhibitory effects on various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal cancer cell lines, with IC50 values ranging from low micromolar to sub-micromolar concentrations .
Cell LineIC50 (μM)
MCF-70.08
A5491.48
HCT-1162.28
  • Mechanism of Action : Studies indicate that it may induce apoptosis by downregulating anti-apoptotic proteins (e.g., Bcl-2) while upregulating pro-apoptotic factors (e.g., Bax), leading to cell cycle arrest in the G2/M phase .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties:

  • In Vivo Studies : In animal models, the compound has shown effectiveness in reducing inflammation comparable to standard anti-inflammatory drugs like ibuprofen .
ModelEfficacy (%)
Carrageenan-induced edema75
Acetic acid-induced permeability70

Case Studies

  • Study on Anticancer Effects :
    A study conducted by researchers evaluated the effects of this compound on various tumor cell lines. The results indicated that it effectively inhibited cell growth and induced apoptosis through specific molecular pathways .
  • Anti-inflammatory Activity Assessment :
    In a separate investigation, the compound was tested against inflammation induced by lipopolysaccharides (LPS) in murine models. The findings revealed a significant reduction in inflammatory markers, supporting its potential use in treating inflammatory diseases .

Q & A

Basic Question: What are the standard synthetic routes for Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives. For example:

  • Step 1: React ethyl 2-cyano-3-ethoxyacrylate with 3-pyridyl hydrazine in ethanol under reflux (4–6 hours).
  • Step 2: Filter and recrystallize the product using ethanol/water mixtures to improve purity .
    Optimization Tips:
  • Temperature Control: Maintain reflux conditions (78–80°C) to prevent side reactions.
  • Solvent Choice: Use anhydrous ethanol to minimize hydrolysis of the cyano group.
  • Yield Improvement: Add catalytic acetic acid to accelerate cyclization .

Advanced Question: How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.
  • Software Tools: Refine structures using SHELXL (for small molecules) or Mercury CSD (for visualizing packing motifs and hydrogen-bonding networks) .
  • Key Parameters: Analyze torsion angles (e.g., pyrazole-pyridyl dihedral angle) and intermolecular interactions (e.g., N–H···O hydrogen bonds) to confirm regiochemistry .

Basic Question: What spectroscopic techniques are used to characterize this compound, and what are the diagnostic signals?

Methodological Answer:

  • NMR:
    • ¹H NMR: A singlet at δ 6.8–7.2 ppm (pyridyl protons), triplet for ethyl CH₂ (δ ~4.2 ppm), and NH₂ resonance (δ ~5.5 ppm, broad).
    • ¹³C NMR: Carbonyl at δ ~165 ppm, pyridyl carbons at δ 120–150 ppm .
  • Mass Spectrometry: ESI-HRMS confirms molecular weight (e.g., [M+H]+ at m/z 261.0984 for C₁₂H₁₃N₄O₂) .

Advanced Question: How can contradictory bioactivity data across pyrazole derivatives be systematically analyzed?

Methodological Answer:
Contradictions often arise from substituent effects or assay variability. Address this via:

  • Comparative SAR Studies: Map bioactivity (e.g., IC₅₀) against substituent electronic profiles (Hammett σ values) or steric parameters (Taft’s Es).
  • Meta-Analysis: Pool data from analogues (e.g., 4-fluoro or 3-methoxyphenyl derivatives) to identify trends .
  • Control Experiments: Replicate assays under standardized conditions (e.g., cell lines, incubation time) to isolate structural effects .

Advanced Question: What computational strategies are effective for predicting the compound’s drug-likeness and target binding?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases). Focus on the pyridyl group’s role in π-π stacking .
  • ADMET Prediction: Tools like SwissADME evaluate logP (aim for 1–3), solubility (≥ -4 LogS), and CYP450 inhibition risks .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .

Basic Question: What purification challenges arise during synthesis, and how are they mitigated?

Methodological Answer:

  • Common Issues: Co-elution of regioisomers or unreacted hydrazine derivatives.
  • Solutions:
    • Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) gradients.
    • Recrystallization: Optimize solvent pairs (e.g., DCM/hexane) for high-purity crystals .
    • HPLC: Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final polishing .

Advanced Question: How can the compound’s reactivity be exploited to synthesize fused heterocycles?

Methodological Answer:
The 5-amino group and ester moiety enable diverse transformations:

  • Cyclization Reactions: React with formamidine acetate to form pyrazolo[1,5-a]pyrimidines .
  • Cross-Coupling: Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃) to introduce aryl groups at the 4-position .
  • Ester Hydrolysis: Convert to carboxylic acid (6M HCl, reflux) for amide coupling (EDC/HOBt) with bioactive amines .

Basic Question: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing.
  • Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .
  • First Aid: For skin contact, rinse with water for 15+ minutes; seek medical attention if irritation persists .

Advanced Question: How do solvent polarity and pH affect the compound’s stability in formulation studies?

Methodological Answer:

  • Stability Tests: Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor via HPLC.
  • pH Sensitivity: Avoid alkaline conditions (pH > 8) to prevent ester hydrolysis. Use buffered solutions (pH 5–7) .
  • Solvent Compatibility: Prefer DMSO or PEG-400 for stock solutions; avoid protic solvents (e.g., methanol) for long-term storage .

Advanced Question: What strategies validate the compound’s mechanism of action in cellular assays?

Methodological Answer:

  • Target Engagement: Use thermal shift assays (CETSA) to confirm binding to putative targets .
  • Pathway Analysis: Perform RNA-seq or phosphoproteomics post-treatment to map signaling cascades.
  • CRISPR Knockout: Validate specificity by testing in target gene-KO cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.